4-amino-N-(naphthalen-1-yl)benzamide - 105772-64-3

4-amino-N-(naphthalen-1-yl)benzamide

Catalog Number: EVT-1598933
CAS Number: 105772-64-3
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-amino-N-(naphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H14N2O . It has a molecular weight of 262.30 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another study reported the sulfonylation reaction between P-methoxybenzenesulfonyl chloride and heterocyclic amines to give TG series compounds .

Molecular Structure Analysis

The molecular structure of 4-amino-N-(naphthalen-1-yl)benzamide can be analyzed using various computational methods. For instance, the InChI string of the compound is InChI=1S/C17H14N2O/c18-14-10-8-13 (9-11-14)17 (20)19-16-7-3-5-12-4-1-2-6-15 (12)16/h1-11H,18H2, (H,19,20) . This information can be used to generate a 3D conformer of the molecule .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3 of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its topological polar surface area is 55.1 Ų .

Synthesis Analysis

This can be achieved through a direct acylation reaction between naphthalen-1-amine and benzoyl chloride in the presence of a base like pyridine. []

Molecular Structure Analysis

The molecular structure of 4-amino-N-(naphthalen-1-yl)benzamide shares similarities with other N-(naphthalen-1-yl)benzamide derivatives mentioned in the literature. []

Chemical Reactions Analysis
  • Diazotization: The amino group can be diazotized to form a diazonium salt, which can then be used for various transformations, including Sandmeyer reactions and azo coupling. []
Applications
  • Medicinal Chemistry: Its structural similarity to other benzamide derivatives, some of which exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, suggests that it could be a potential lead compound for drug discovery. [, , , , , ]
  • Materials Science: The presence of aromatic rings and the possibility for intermolecular interactions suggest potential applications in developing novel materials, such as organic semiconductors or fluorescent probes. []

N-(Naphthalen-1-yl)benzamide

Compound Description: This compound is a simple amide containing a naphthalene ring system and a phenyl ring connected by an amide linkage. The crystal structure analysis of N-(Naphthalen-1-yl)benzamide reveals the presence of N—H⋯O hydrogen bonds, which link molecules into chains. []

Relevance: N-(Naphthalen-1-yl)benzamide is structurally related to 4-amino-N-(naphthalen-1-yl)benzamide, with the only difference being the absence of the amino group at the para position of the benzamide ring in the former. []

N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives

Compound Description: These compounds represent a series of benzamide derivatives synthesized by acylating 2-amino-2-(naphthalen-1-yl)acetonitrile. X-ray crystallography and solution-phase analyses (UV-Vis, NMR) were used to investigate their solid and solution-state properties. Notably, the derivative containing a 3,5-dinitrophenyl group displayed a color change from colorless to black upon the addition of fluoride anions at millimolar concentrations. This colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, supported by experimental and computational studies. []

Relevance: These derivatives share the core structure of a benzamide group connected to a naphthalene moiety with 4-amino-N-(naphthalen-1-yl)benzamide. The key difference lies in the substitution at the amide nitrogen, which plays a crucial role in their ability to sense fluoride anions. []

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide

Compound Description: Identified through a high-throughput screening of 23,227 chemicals, this compound significantly enhances monoclonal antibody production in Chinese hamster ovary cell cultures. [] This compound demonstrates several beneficial effects, including suppressing cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels during antibody production. Furthermore, it influences the glycosylation of the produced monoclonal antibody by suppressing galactosylation, a critical quality attribute of therapeutic antibodies. []

Relevance: Although not a direct structural analogue, this compound was identified during a study seeking molecules that enhance antibody production, a process relevant to exploring the potential applications of compounds like 4-amino-N-(naphthalen-1-yl)benzamide in biopharmaceutical manufacturing. []

N-(Naphthalen-1-yl)-1-(4-Pyridinyl)Methanimine

Compound Description: This Schiff base exhibits significant inhibitory effects on mild steel corrosion in a one molar hydrochloric acid environment. [] Its inhibitive performance was investigated using weight loss measurements, and the impact of immersion time and temperature was evaluated. The adsorption of this compound onto the mild steel surface follows the Langmuir adsorption isotherm, and its protective effect was confirmed by scanning electron microscopy. []

Relevance: While not directly analogous, this compound shares the naphthalene moiety with 4-amino-N-(naphthalen-1-yl)benzamide, highlighting the potential of naphthalene-containing compounds in material science applications, particularly as corrosion inhibitors. []

N-(Naphthalen-1-yl)propanamide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial properties. The synthesis involved reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate salt derivatives. [] Several compounds within this series, specifically 2a, 2b, 2c, and 2e, displayed notable antifungal activity, with potencies comparable to ketoconazole against specific fungi. Additionally, compounds 2c, 2e, and 2f demonstrated potent activity against gram-positive bacteria, with potencies similar to chloramphenicol. [] Notably, compound 2b exhibited activity against the gram-negative bacterium Yersinia enterocolitica (Y53). []

(3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one Hemihydrate

Compound Description: This compound features a naphthalene ring system linked to an aminopentenone fragment. Crystal structure analysis reveals a dihedral angle of 76.91° between the naphthalene and the aminopentenone mean plane. The crystal packing is characterized by O—H⋯O hydrogen bonds connecting water molecules to the N-naphthylpent-3-en-2-one molecules. []

Relevance: This compound shares the naphthalene moiety with 4-amino-N-(naphthalen-1-yl)benzamide but differs in the linker and the presence of a pentenone group. Its structural information contributes to understanding the conformational preferences of naphthalene-containing compounds. []

4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide

Compound Description: Synthesized by reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid, this compound was characterized using FTIR, NMR, and single-crystal X-ray diffraction. [] It crystallizes in the monoclinic space group P21/n and forms a three-dimensional framework structure stabilized by N—H⋯O and O—H⋯O hydrogen bonds. []

Relevance: Although not a direct analogue, this compound's synthesis and structural characterization provide valuable insights into the reactivity and solid-state packing of benzamide derivatives, offering knowledge applicable to studying 4-amino-N-(naphthalen-1-yl)benzamide. []

4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) and its Metal Complexes

Compound Description: HL serves as a tridentate ligand, coordinating through N,N,S-donor sites to form metal complexes with cobalt(III), nickel(II), and copper(II). [] These complexes were characterized using various spectroscopic techniques, and the structure of the nickel complex was confirmed by single-crystal X-ray diffraction. Notably, the copper(II) complex demonstrated enhanced in vitro antitubercular activity compared to the standard drug pyrazinamide, while maintaining low cytotoxicity against human embryonic kidney cell lines. []

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

Compound Description: Identified as the first subtype-selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1), this compound exhibits high selectivity for EAAT1 over other EAAT subtypes. []

Relevance: Despite the lack of direct structural similarity to 4-amino-N-(naphthalen-1-yl)benzamide, UCPH-101 incorporates a naphthalene moiety into a complex scaffold designed for a specific biological target. This highlights the potential of using naphthalene as a building block for developing molecules with diverse biological activities. []

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

Compound Description: These compounds were designed to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, which play crucial roles in nucleotide synthesis and chemotherapy. [] These analogues were evaluated for their ability to inhibit [3H]uridine uptake in cells expressing human ENT1 and ENT2. It was observed that replacing the naphthalene moiety with a benzene ring abolished inhibitory activity, but the addition of specific substituents to the benzene ring could restore or enhance activity against either ENT1 or both ENT1 and ENT2. []

Relevance: While these compounds are not direct structural analogues of 4-amino-N-(naphthalen-1-yl)benzamide, they share the presence of a naphthalene moiety and highlight its importance for biological activity in the context of ENT inhibition. These findings provide valuable insights into the structure-activity relationships of naphthalene-containing compounds and their potential as therapeutic agents. []

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide Derivatives

Compound Description: This series of ten novel derivatives was synthesized using an ultrasound-assisted Staudinger reaction. [] These compounds were designed as potential anti-tubercular agents and were evaluated for their activity against Mycobacterium tuberculosis (MTB). Several derivatives exhibited promising activity with IC50 values below 1 µg/mL. Importantly, these compounds demonstrated no cytotoxicity against the human cancer cell line HeLa. Molecular docking studies suggest that compounds 6a and 6e, within this series, are the most active derivatives. []

Relevance: While not directly analogous to 4-amino-N-(naphthalen-1-yl)benzamide, the synthesis and evaluation of these derivatives highlight the potential of exploring structurally diverse benzamide derivatives as potential drug candidates. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: Synthesized via a catalyst- and solvent-free microwave-assisted Fries rearrangement from (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, this compound was characterized using X-ray crystallography and DFT calculations. [] The crystallographic analysis revealed the influence of different molecular conformations on intermolecular interactions and energy frameworks. []

Relevance: Although not a direct analogue, the synthesis and structural analysis of this compound provide valuable insights into the reactivity and solid-state properties of benzamide derivatives, contributing to a broader understanding of the structural features of compounds like 4-amino-N-(naphthalen-1-yl)benzamide. []

N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Compound Description: These compounds, designed as potential anti-tubercular agents, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. [] Five compounds from this series showed significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 µM. These compounds also displayed low cytotoxicity toward human embryonic kidney cells. Molecular docking studies were performed to understand the interactions of these derivatives with their target. []

Relevance: These compounds, though not direct structural analogues of 4-amino-N-(naphthalen-1-yl)benzamide, highlight the potential of exploring structurally diverse benzamide derivatives as potential drug candidates. Their synthesis and biological evaluation provide valuable insights into the structure-activity relationships of benzamide-based compounds. []

Nickel Complex of 4-amino-N-(1, 3-thiazol-2-yl)benzenesulfonamide with Coordinated Pyridine

Compound Description: This complex was synthesized and characterized using various techniques, including IR spectroscopy, DFT calculations, and single-crystal X-ray diffraction. [] The complex was further investigated for its DNA binding affinity using UV Vis spectroscopy, viscosity measurements, and molecular docking studies. Additionally, its toxicity was assessed through brine shrimp bioassay. []

Relevance: Despite being structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, this complex's synthesis and characterization, particularly the investigation of its DNA binding properties and toxicity, provide valuable insights that can be applied to studying the biological activities and potential applications of similar compounds. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: Discovered through a structure-activity relationship study, TAS-116 is a highly potent and selective inhibitor of heat shock protein 90 (HSP90). [] It exhibits selectivity for the alpha and beta isoforms of HSP90 and demonstrates good oral bioavailability in mice. X-ray crystallography revealed its unique binding mode at the N-terminal ATP binding site of HSP90. TAS-116 showed significant antitumor activity in an in vivo xenograft mouse model without causing significant weight loss. []

Relevance: While structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, TAS-116's development highlights the potential of exploring various chemical scaffolds, including benzamide derivatives, as starting points for discovering novel and effective therapeutic agents. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

Compound Description: This compound, successfully synthesized in a 40% yield, was created through the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. []

Relevance: Although not directly analogous to 4-amino-N-(naphthalen-1-yl)benzamide, the successful synthesis of this compound showcases the feasibility of creating complex molecules with potential biological activity, encouraging further exploration of similar compounds. []

N,N-Bis(diphenylphosphino)naphthalen-1-amine Metal Complexes

Compound Description: This compound, also referred to as N-(diphenylphosphino)-N-naphthalen-1-yl-P,P-diphenylphosphinous amide, acts as a bidentate ligand through its phosphorus atoms. [] It forms complexes with group 6 metal carbonyls (Cr, Mo, W) resulting in the formation of cis-tetracarbonyl complexes. These complexes were characterized by elemental analysis, NMR (1H, 13C, 31P), and IR spectroscopy. The molecular structure of the molybdenum complex was confirmed by single-crystal X-ray diffraction. []

Relevance: This ligand and its metal complexes highlight the versatility of incorporating a naphthalene moiety into various molecular architectures, including those relevant to organometallic chemistry and catalysis. Although structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, these complexes expand the potential applications of naphthalene-containing compounds. []

4-((4-Hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide Derivatives

Compound Description: This series of compounds was prepared by diazotizing sulfonamide derivatives and then coupling them with 1-naphthol. [] These compounds can undergo cyclization reactions to form novel naphtho[1,2-b]furans in the presence of cinnamic acid and a base. They can also react with α-cyanocinnamonitriles to produce 2-amino-3-cyano-4-phenyl-4H-benzo[h]chromenes. These derivatives were tested for their antimicrobial activity against various bacterial and fungal strains. []

Relevance: While structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, these compounds showcase the versatility of using naphthalene building blocks in synthesizing diverse chemical entities. Their synthesis and antimicrobial evaluation provide insights into the potential of exploring various naphthalene-containing scaffolds for biological activity. []

N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides

Compound Description: This series of compounds was synthesized by reacting 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide with alkyl/aralkyl halides. [] These derivatives were then evaluated for their antibacterial and anti-enzymatic activities. The results showed that they exhibit potent antibacterial activity but only moderate to weak enzyme inhibition. []

Relevance: Although structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, particularly due to the presence of a sulfonamide group, these compounds highlight the potential of naphthalene-containing molecules as a source of biologically active compounds, encouraging further exploration of the target compound and its derivatives. []

3,4-bis(((1E,2E)-2-((2-((4-((Z)-(3-Hydroxyphenyl)diazenyl)naphthalen-1-yl)amino)ethyl)imino)-1,2-diphenylethylidene)amino)phenyl)(phenyl)methanone (HANPH) and its Metal Complexes

Compound Description: HANPH, a novel azo-Schiff base ligand, was synthesized and used to prepare metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). [] These complexes were characterized using various spectroscopic methods, including elemental analysis, FT-IR, UV-Vis, 1H NMR, mass spectrometry, atomic absorption, and magnetic susceptibility measurements. These analyses revealed an octahedral geometry for most complexes, except for Pt(II) and Au(III), which exhibited square planar geometries. []

Relevance: While structurally dissimilar to 4-amino-N-(naphthalen-1-yl)benzamide, the synthesis and characterization of HANPH and its metal complexes illustrate the versatility of incorporating a naphthalene unit into larger molecular frameworks. This study contributes to a broader understanding of the coordination chemistry and potential applications of naphthalene-containing compounds. []

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Analogues

Compound Description: This research focuses on understanding the structure-activity relationship of 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a selective EAAT1 inhibitor. [] Seven 7-N-substituted analogues were designed, synthesized, and pharmacologically evaluated. Some analogues exhibited EAAT1 inhibitory activity in the micromolar range, while others were inactive. The absolute configuration of diastereomeric pairs was assigned using vibrational circular dichroism and computational methods. []

Relevance: Although structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, this study highlights the significance of specific structural features, including the naphthalene moiety, in designing potent and selective inhibitors of EAAT1. []

N-(2,6-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide

Compound Description: This compound is characterized by a naphthalene ring system linked to an acetamide group, which is further substituted with a 2,6-dichlorophenyl group. [] The crystal structure reveals specific dihedral angles between the naphthalene, benzene, and acetamide groups. Notably, the crystal packing is stabilized by N—H⋯O hydrogen bonds forming chains along the [] direction. Additionally, C—H⋯O interactions involving the carbonyl oxygen contribute to the crystal stability. []

Relevance: Although not a direct analogue of 4-amino-N-(naphthalen-1-yl)benzamide, this compound shares a common naphthalene-acetamide motif. Understanding the conformational preferences and intermolecular interactions in this compound provides insights into the structural features and potential solid-state packing arrangements of related molecules. []

4-[18F]Fluoro-3-nitro-N-2-propyn-1-yl-benzamide ([18F]FNPB)

Compound Description: Developed as a stable aromatic prosthetic group for efficient radiolabeling of peptides with fluorine-18, this compound enables positron emission tomography (PET) imaging. [] It is synthesized from a novel precursor, 3,4-dinitro-N-2-propyn-1-yl-benzamide, using a one-step radiosynthesis method involving [18F]KF/K2.2.2, followed by HPLC purification. [] This compound shows high radiochemical yield (58%), excellent specific activity (>350 GBq/µmol), and good stability in mouse plasma. []

Relevance: Despite lacking direct structural similarity to 4-amino-N-(naphthalen-1-yl)benzamide, the development of this compound highlights the importance of exploring diverse benzamide derivatives for applications in radiochemistry and molecular imaging. []

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)

Compound Description: NPB is a well-known hole-transporting material used in organic light-emitting diodes (OLEDs). [] The hole transport characteristics of NPB were investigated and compared to another hole-transporting material, TCTA. It was found that NPB has a higher trap density and deeper characteristic trap depth compared to TCTA, resulting in a lower hole mobility. []

Relevance: While not directly analogous to 4-amino-N-(naphthalen-1-yl)benzamide, NPB shares the presence of naphthalene moieties. Understanding the electronic properties and charge transport mechanisms in NPB provides insights into the potential applications of naphthalene-containing compounds in materials science, particularly in organic electronics. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

Compound Description: These derivatives were designed based on the structure of VNI, an inhibitor of protozoan CYP51 known to cure Chagas disease. [] They were synthesized and evaluated for their ability to inhibit fungal CYP51 enzymes from Aspergillus fumigatus and Candida albicans. The most potent compound showed promising antifungal activity and its binding mode to A. fumigatus CYP51 was elucidated through structural studies. []

Relevance: While structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, the development of these VNI derivatives underscores the potential of leveraging structural information from known bioactive molecules to design novel antifungal agents. This study emphasizes the importance of exploring diverse chemical scaffolds, including benzamide derivatives, for addressing the growing threat of drug-resistant fungal infections. []

Bis(1H-benzimidazole-κN3)bis[2-(naphthalen-1-yl)acetato-κ2O,O′]manganese(II) Monohydrate

Compound Description: In this complex, the manganese(II) ion is coordinated by two benzimidazole ligands and two 2-(naphthalen-1-yl)acetate ligands. [] The crystal structure reveals a distorted octahedral geometry around the manganese center. The packing arrangement within the crystal is stabilized by N—H⋯O hydrogen bonds, forming a one-dimensional structure, and π-π interactions between imidazole and benzene rings of neighboring molecules. []

Relevance: This complex highlights the ability of a naphthalene-containing carboxylate ligand to coordinate to metal ions, demonstrating the potential for using such ligands in coordination chemistry. Although structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, this example expands the scope of potential applications for naphthalene-containing compounds. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound was identified as a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) through a structure-based design approach. [] It exhibits nanomolar binding affinity to both receptors and inhibits their kinase activity. In vitro studies showed dose-dependent inhibition of lipopolysaccharide-induced interleukin-6 release. Furthermore, it demonstrated promising anti-inflammatory effects in an in vivo model of acute lung injury. []

Relevance: While structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, this compound exemplifies the potential of benzamide derivatives as a valuable scaffold for developing new anti-inflammatory drugs. []

4-Amino-substituted 5-phenyl-3-(trifluoromethyl)pyrazoles

Compound Description: A series of 4-amino-substituted 5-phenyl-3-(trifluoromethyl)pyrazoles was synthesized and evaluated for their analgesic activity. [] Different modifications were introduced, including the formation of (het)arylimino derivatives, N-methylation, N-butylation, and the introduction of a thiourea fragment. These derivatives were designed to have an acceptable ADME profile based on computer calculations. Notably, the phenylmethanimine derivative exhibited significant analgesic activity in the hot plate test, surpassing the potency of the parent compound, diclofenac, and metamizole. []

Relevance: While structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, the exploration of these pyrazole derivatives highlights the importance of optimizing the structure of bioactive molecules to enhance their pharmacological properties, including analgesic activity. This study emphasizes the significance of structure-activity relationship studies in drug discovery and development. []

N-Benzimidazol-1-ylmethyl-benzamide Derivatives

Compound Description: These derivatives were synthesized through a Mannich reaction and assessed for their anti-inflammatory, analgesic, and ulcerogenic activities. [] Molecular docking simulations were employed to guide the design of these compounds. Five out of thirteen synthesized compounds displayed significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg p.o. while exhibiting low gastric toxicity. []

Relevance: Although structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, the development of these benzamide derivatives emphasizes the potential of exploring this chemical class for its anti-inflammatory and analgesic properties, encouraging further investigation of the target compound and its analogues. []

Diethyl 2,6-Dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This compound is characterized by a 1,4-dihydropyridine ring substituted with a naphthalene ring system at the 4-position and two ethyl carboxylate groups at the 3- and 5-positions. [] X-ray crystallographic analysis reveals that the dihydropyridine ring adopts a flattened boat conformation, and the naphthalene ring system is nearly perpendicular to the dihydropyridine ring. The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, forming a zigzag chain along the b-axis. []

Relevance: While not a direct structural analogue of 4-amino-N-(naphthalen-1-yl)benzamide, this compound shares the presence of a naphthalene moiety and provides insights into the conformational preferences and intermolecular interactions of naphthalene-containing compounds. Understanding these structural features is essential for exploring the potential applications of the target compound and its derivatives. []

4-Amino-N-(2'-Aminophenyl)benzamide (GOE1734)

Compound Description: This compound, a simple N-acyl-O-phenylenediamine derivative, demonstrates preferential antitumor activity against slowly proliferating tumors. [] Its toxicity profile was evaluated in mice, rats, and dogs, and its efficacy was assessed in various rat tumor models. GOE1734 exhibited significant growth-inhibiting activity against osteosarcoma, mammary carcinoma, and colorectal adenocarcinoma, which are characterized by relatively long tumor volume doubling times. [] Conversely, it showed limited or no activity against rapidly growing tumors, such as Yoshida sarcoma, Walker 256 carcinosarcoma, and L5222 leukemia. []

Relevance: Despite being structurally distinct from 4-amino-N-(naphthalen-1-yl)benzamide, the discovery and evaluation of GOE1734 highlight the importance of exploring diverse chemical scaffolds, including benzamide derivatives, for their potential antitumor activities. This study underscores the significance of understanding the relationship between compound structure and activity, as well as the importance of considering tumor growth kinetics when developing new cancer therapies. []

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

Compound Description: This compound represents a potent and selective antagonist of the human glucagon receptor (hGCGR), a target for treating type 2 diabetes. [] Developed through a structure-based design approach, SCH 900822 exhibits exceptional selectivity over the human glucagon-like peptide-1 receptor. Oral administration of the compound effectively lowered both nonfasting and fasting blood glucose levels in preclinical mouse models of diabetes. []

Relevance: While structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, the discovery of SCH 900822 highlights the potential of exploring various chemical scaffolds, including benzamide derivatives, to develop novel therapeutics for metabolic disorders like diabetes. This study emphasizes the importance of targeting specific receptors involved in glucose homeostasis and the potential of small molecule antagonists in achieving therapeutic benefits. []

Relevance: Despite being structurally different from 4-amino-N-(naphthalen-1-yl)benzamide, the investigation of NGB 2904 and CJB 090 underscores the importance of exploring diverse chemical scaffolds for their potential in modulating neurotransmitter systems and addressing substance abuse disorders. This study highlights the role of D3 receptor ligands in influencing the rewarding and addictive effects of cocaine. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

Compound Description: Derived from the COX-2 inhibitor celecoxib, OSU-03012 exhibits both PDK1 inhibitory and direct PAK inhibitory activities. [, ] Originally characterized as a PDK1 inhibitor, it effectively reduced AKT phosphorylation in thyroid cancer cells. Further investigation revealed its ability to directly inhibit PAK activity at lower concentrations than required for PDK1 inhibition. This dual-targeting effect contributes to its anti-proliferative and anti-migratory properties in cancer cells. [, ]

Relevance: Despite not being structurally related to 4-amino-N-(naphthalen-1-yl)benzamide, the discovery and characterization of OSU-03012 highlight the importance of investigating the polypharmacology of drug candidates and their potential to interact with multiple targets. This compound's dual inhibition of PDK1 and PAK demonstrates the potential for developing more effective therapeutic strategies by simultaneously targeting multiple signaling pathways involved in cancer progression. [, ]

N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide

Compound Description: This hybrid molecule combines structural elements of amantadine and benzsulfonamide, both known to possess anti-dengue virus (DENV) activity. [] Synthesized using a microwave-assisted reaction, this compound demonstrated significant inhibitory activity against DENV serotype 2 with low cytotoxicity. Molecular docking studies provided insights into its potential mechanism of action, involving interactions with viral proteins. []

Relevance: Although not structurally related to 4-amino-N-(naphthalen-1-yl)benzamide, this compound highlights the potential of designing hybrid molecules that incorporate pharmacophores from different antiviral agents to develop more potent and selective DENV inhibitors. []

4-Amino-N-(1-phenylethyl)benzamide and Analogues

Compound Description: This study investigated the structure-activity relationship of 4-amino-N-(1-phenylethyl)benzamide as an anticonvulsant agent. [] Various modifications to the parent compound, including acylation, alkylation, insertion of a methylene group, reduction of the amide carbonyl, and modifications to the 1-phenylethyl group, were explored. The results indicated that most modifications led to a decrease in anticonvulsant potency or an increase in toxicity. []

Relevance: Although lacking a naphthalene moiety, these compounds share the core benzamide structure with 4-amino-N-(naphthalen-1-yl)benzamide. The structure-activity relationship study highlights the importance of specific substituents and their positions for optimal anticonvulsant activity. This information provides valuable insights for designing and optimizing the structure of benzamide derivatives for potential therapeutic applications. []

N-(2-{[(2-Hydroxynaphthalen-1-yl)phenylmethyl]amino}ethyl)-3,5-dinitrobenzamide

Compound Description: This compound was synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine, followed by reaction with 3,5-dinitrobenzoic acid. []

Properties

CAS Number

105772-64-3

Product Name

4-amino-N-(naphthalen-1-yl)benzamide

IUPAC Name

4-amino-N-naphthalen-1-ylbenzamide

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C17H14N2O/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H,19,20)

InChI Key

PDCRUJGQDJKQDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.